molecular formula C14H26N2O4 B1378580 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid CAS No. 1461714-30-6

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid

Cat. No.: B1378580
CAS No.: 1461714-30-6
M. Wt: 286.37 g/mol
InChI Key: CHTDHFJEJGLFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperidine Derivatives

Piperidine, a six-membered heterocyclic amine with the molecular formula $$ \text{C}5\text{H}{11}\text{N} $$, was first isolated in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852. Its name originates from the genus Piper, reflecting its natural occurrence in black pepper (Piper nigrum). Piperidine derivatives have since become foundational in organic synthesis and medicinal chemistry due to their structural versatility and biological activity.

Historically, piperidine alkaloids such as coniine (from poison hemlock) and solenopsins (fire ant venom) demonstrated early pharmacological significance. The 20th century saw synthetic piperidine derivatives emerge as critical components in pharmaceuticals, including antihistamines (e.g., fexofenadine), antipsychotics (e.g., haloperidol), and analgesics (e.g., meperidine). The introduction of protective groups like tert-butoxycarbonyl (Boc) in the mid-20th century further expanded synthetic possibilities, enabling precise modifications to piperidine scaffolds.

Significance of N-Boc Protected Amino Compounds

The tert-butoxycarbonyl (Boc) group, introduced via di-tert-butyl dicarbonate (Boc anhydride), serves as a transient protective group for amines during multi-step syntheses. Its acid-labile nature allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), preserving other functional groups. In 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid, the Boc group shields the piperidine nitrogen during reactions involving the butanoic acid moiety, ensuring regioselective transformations.

Boc protection is indispensable in peptide synthesis, where orthogonal protection strategies (e.g., Boc vs. Fmoc) enable sequential assembly of complex molecules. This methodology has been adapted to piperidine derivatives, facilitating the synthesis of bioactive compounds with improved stability and solubility.

Nomenclature and Classification Systems

The systematic name This compound adheres to IUPAC guidelines and the Hantzsch–Widman system for heterocycles. Key components include:

Component Description
Piperidine Parent heterocycle (azacyclohexane) with one nitrogen atom.
1-yl Indicates substitution at position 1 of the piperidine ring.
Butanoic acid A four-carbon carboxylic acid substituent at position 1.
4-{[(tert-butoxy)carbonyl]amino} Boc-protected amino group at position 4 of the piperidine ring.

The Hantzsch–Widman system assigns the prefix aza- for nitrogen-containing heterocycles, with numerical locants specifying substituent positions. Saturation is denoted by the absence of a specific ending (e.g., -idine for saturated six-membered rings).

Positioning Within Heterocyclic Chemistry

Piperidine belongs to the aliphatic heterocycles, characterized by saturated rings and amine-like reactivity. Unlike aromatic heterocycles (e.g., pyridine), piperidine exhibits higher basicity ($$ \text{p}K_a \approx 11 $$) due to the absence of electron-withdrawing conjugation. This property makes it a valuable scaffold in drug design, where basic amines enhance solubility and target binding.

The Boc-protected derivative this compound exemplifies functionalization strategies in heterocyclic chemistry. The butanoic acid side chain introduces carboxylic acid functionality, enabling further conjugation or salt formation, while the Boc group ensures synthetic flexibility. Such hybrid structures bridge traditional heterocyclic chemistry and modern bioorthogonal strategies, underscoring their relevance in medicinal and materials science.

Table 1: Key Features of Piperidine vs. Aromatic Heterocycles

Property Piperidine Pyridine
Structure Saturated six-membered ring Aromatic six-membered ring
Basicity ($$ \text{p}K_a $$) ~11 ~5
Reactivity Nucleophilic amine Electrophilic aromatic substitution
Common Applications Pharmaceuticals, alkaloids Catalysis, agrochemicals

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDHFJEJGLFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-30-6
Record name 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of Piperidine

  • The Boc protecting group is introduced by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • This step selectively protects the amino group, preventing unwanted side reactions in subsequent steps.
  • The reaction is typically carried out in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.

Alkylation at the 4-Position of Piperidine

  • The 4-position of the piperidine ring is functionalized by nucleophilic substitution or alkylation with a suitable butanoic acid derivative or precursor.
  • For example, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid can be synthesized by coupling tert-butyl piperidin-4-ylcarbamate with an acyl chloride derivative of butanoic acid.
  • Acyl chlorides are prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl2) in the presence of catalytic DMF at room temperature.
  • The acyl chloride intermediate then reacts with the Boc-protected piperidine to form the desired amide or ester linkage.

Deprotection and Coupling Reactions

  • Deprotection of tert-butyl esters or Boc groups is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane (10% TFA in CH2Cl2).
  • The resulting free acid or amine can be further coupled with other reagents using activating agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of bases like diisopropylethylamine (DIPEA).
  • These coupling steps are crucial for constructing complex molecules containing the piperidine moiety.

Representative Synthesis Scheme (Summary)

Step Reagents and Conditions Outcome
1. Boc Protection Piperidine + Boc2O, base, organic solvent, RT Boc-protected piperidine
2. Preparation of Acyl Chloride Butanoic acid + SOCl2/DMF, RT Butanoyl chloride intermediate
3. Coupling Reaction Boc-piperidine + Butanoyl chloride, base Boc-protected piperidinyl butanoic acid
4. Deprotection (if needed) TFA (10%) in CH2Cl2 Free acid or amine for further reactions

Research Findings and Yields

  • The synthesis of Boc-protected piperidine derivatives with butanoic acid side chains is reported to give good to excellent yields, often exceeding 80% in each step.
  • Purity of the final compound is typically above 97%, verified by NMR spectroscopy, high-resolution mass spectrometry, and chromatographic methods.
  • Structural confirmation is supported by 1H, 13C, and 15N NMR as well as X-ray crystallography in some studies, ensuring the stereochemical integrity of the compound.

Physicochemical Properties Relevant to Preparation

Property Value
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Melting Point Not available
Boiling Point 399.7 ± 15.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in common organic solvents
pKa (Acidity coefficient) 4.82 ± 0.10 (predicted)
Flash Point 195.5 ± 20.4 °C
Storage Conditions Sealed, dry, 2–8 °C

These properties influence the choice of solvents, reaction temperatures, and storage conditions during synthesis.

Analytical Techniques for Monitoring Preparation

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula: C14H26N2O4C_{14}H_{26}N_{2}O_{4} and a molecular weight of 286.37 g/mol. Its structure includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is essential for its reactivity and solubility properties.

Biological Activities

Research indicates that compounds similar to 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : Some research has highlighted potential neuroprotective properties, indicating its utility in treating neurodegenerative diseases.

Therapeutic Applications

Due to its structural features and biological activity, this compound has potential applications in several therapeutic areas:

  • Cancer Therapy : Investigations into its efficacy against various cancer types are ongoing, with promising results in preclinical models.
  • Neurology : Its neuroprotective properties may position it as a candidate for treating conditions like Alzheimer's disease or Parkinson's disease.
  • Pain Management : The compound's interaction with pain pathways could make it a candidate for developing analgesics.

Mechanism of Action

The mechanism of action of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS/ID Molecular Formula Protecting Group Substituent Optical Activity ([α]D) Yield (%) Key Applications
4-(4-{[(Tert-Butoxy)Carbonyl]Amino}Piperidin-1-Yl)Butanoic Acid 1461714-30-6 C₁₄H₂₅N₂O₄ Boc Piperidin-1-yl Not reported Not specified Peptide synthesis, drug intermediates
(2S)-2-{[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino}-4-(Piperidin-1-Yl)Butanoic Acid (Compound 4) - C₂₄H₂₇N₂O₄ Fmoc Piperidin-1-yl −11.3 (c=0.8 in DMF) 95% Solid-phase peptide synthesis (SPPS)
4-(4-(Tert-Butoxycarbonyl)Piperazin-1-Yl)Butanoic Acid 886362-32-9 C₁₃H₂₄N₂O₄ Boc Piperazin-1-yl Not reported Not specified Linker in bioconjugation, metal coordination
(S)-3-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)Amino)-4-(Piperidin-1-Yl)Butanoic Acid Hydrochloride (Compound 7) - C₂₄H₂₈ClN₂O₄ Fmoc Piperidin-1-yl +2.3 (c=1.2 in DMF) 95% SPPS, chiral building blocks
2-{[(Tert-Butoxy)Carbonyl]Amino}-4-(Dimethylamino)Butanoic Acid 1404828-76-7 C₁₁H₂₂N₂O₄ Boc Dimethylamino Not reported Not specified Modified amino acids, enzyme inhibitors

Structural and Functional Differences

  • Protecting Groups: Boc vs. Fmoc: The Boc group (acid-labile) is preferred for solution-phase synthesis, while Fmoc (base-labile) is standard in SPPS. Compounds with Fmoc (e.g., Compound 4 ) exhibit compatibility with automated peptide synthesizers. Piperidine vs.
  • Optical Activity: Fmoc-protected analogs (e.g., Compound 4 ) show significant optical rotation ([α]D = −11.3), suggesting chiral purity critical for enantioselective applications.

Biological Activity

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid, also known by its CAS number 1461714-30-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, highlighting its pharmacological relevance, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H26N2O4C_{14}H_{26}N_{2}O_{4} with a molecular weight of approximately 270.37 g/mol. The compound features a piperidine ring and a butanoic acid moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H26N2O4
Molecular Weight270.37 g/mol
CAS Number1461714-30-6
Physical FormCrystalline Powder
Melting PointNot specified

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL in related studies .
  • Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, potentially acting on neurotransmitter systems or neuroinflammatory pathways .
  • Antitumor Activity : Preliminary studies suggest that similar compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • A study examining piperidine derivatives found that modifications to the amino group significantly affected their antibacterial potency and selectivity against different bacterial strains .
  • Another investigation into the structure-activity relationship (SAR) of piperidine-based compounds highlighted the importance of substituents on the piperidine ring in enhancing biological activity against cancer cell lines .

In Vitro Studies

In vitro assays have demonstrated that this compound and its analogs can modulate various cellular pathways:

  • Cell Viability Assays : Compounds showed reduced viability in cancer cell lines, suggesting potential for development as anticancer agents.
  • Antimicrobial Testing : MIC assays indicated strong activity against Gram-positive bacteria, making it a candidate for further development in antibiotic therapies .

Q & A

Basic: What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence synthetic strategies?

The Boc group serves as a protective moiety for the piperidine ring’s amino functionality during multi-step synthesis. This prevents undesired side reactions (e.g., nucleophilic attacks or cross-coupling) in acidic or basic conditions. Methodologically, the Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP catalysis in THF) . Its removal is achieved using strong acids like TFA or HCl in dioxane, requiring careful optimization to avoid degradation of the butanoic acid moiety.

Basic: What analytical techniques are critical for characterizing 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the Boc group (tert-butyl protons at ~1.4 ppm) and piperidine/butanoic acid backbone.
  • HPLC-MS : For purity assessment and detection of deprotected byproducts (e.g., free amine at m/z [M+H]+ - 100 Da).
  • IR Spectroscopy : Identification of carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry, especially after Boc deprotection .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental solubility/stability data for this compound?

Discrepancies often arise from oversimplified solvation models or neglecting protonation states. To address this:

Re-evaluate Computational Parameters : Use explicit solvent models (e.g., COSMO-RS) and account for pH-dependent ionization (carboxylic acid pKa ~4–5; piperidine pKa ~10–11).

Experimental Validation : Conduct pH-solubility profiling (e.g., shake-flask method in buffers from pH 2–12) and stability studies under thermal/humidity stress .

Cross-Reference with Analogues : Compare with structurally similar Boc-protected piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) to identify trends .

Advanced: What synthetic strategies optimize the yield of the butanoic acid linker while retaining Boc protection?

Key considerations:

  • Coupling Reagents : Use EDCI/HOBt for amide bond formation between Boc-piperidine and butanoic acid derivatives to minimize racemization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
  • Temperature Control : Maintain reactions at 0–25°C to prevent premature Boc cleavage.
  • Workup Optimization : Acidic washes (e.g., 1M HCl) remove unreacted starting materials without affecting the Boc group .

Advanced: How can researchers address conflicting data on the compound’s biological activity in cell-based assays?

Contradictions may stem from differences in cell permeability, off-target effects, or assay conditions. Mitigation steps:

Structure-Activity Relationship (SAR) Studies : Modify the butanoic acid or piperidine moieties to isolate pharmacophores.

Metabolic Stability Assays : Incubate with liver microsomes to assess Boc deprotection rates in physiological conditions.

Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for direct target binding or CRISPR-edited cell lines .

Basic: What precautions are necessary for handling this compound in aqueous environments?

  • pH Sensitivity : Avoid prolonged exposure to pH <3 (Boc cleavage) or pH >10 (carboxylic acid deprotonation).
  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis.
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to minimize inhalation/contact risks, as per SDS guidelines .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET Prediction : Use tools like SwissADME to predict logP (target ~1–3 for oral bioavailability) and P-glycoprotein substrate likelihood.
  • Docking Studies : Model interactions with targets (e.g., GPCRs or enzymes) to prioritize substituents on the piperidine or butanoic acid groups.
  • MD Simulations : Assess conformational flexibility of the Boc-protected amine in membrane bilayers .

Basic: What are common impurities observed during synthesis, and how are they characterized?

  • Deprotected Amine : Detectable via LC-MS (lower molecular weight) or TLC (higher polarity).
  • Dimerization Byproducts : Formed via Michael addition of the butanoic acid to the piperidine ring; identified by HRMS and 2D NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.